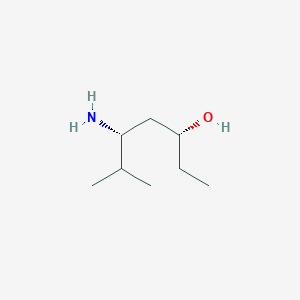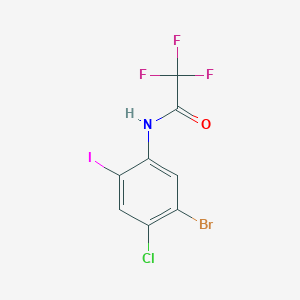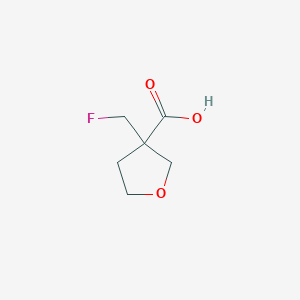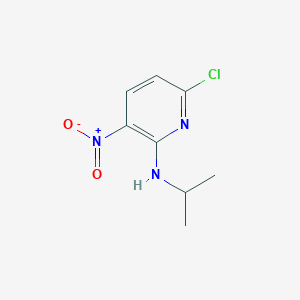
(3R,5S)-5-Amino-6-methyl-3-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-Amino-6-methyl-3-heptanol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound features two chiral centers, making it a valuable molecule for stereoselective synthesis and applications in pharmaceuticals and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-6-methyl-3-heptanol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently . Another method involves the use of carbonyl reductases for the biosynthesis of chiral intermediates, which are then further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of recombinant enzymes and cofactors such as NADH or NADPH to drive the reduction reactions under controlled conditions . The use of flow microreactor systems has also been explored for the sustainable and efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-Amino-6-methyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
(3R,5S)-5-Amino-6-methyl-3-heptanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific chiral centers.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-Amino-6-methyl-3-heptanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate
- (3R,5S)-Fluvastatin
- (3R,5S)-5-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate
Uniqueness
(3R,5S)-5-Amino-6-methyl-3-heptanol is unique due to its specific chiral centers and the resulting stereoselectivity in its reactions. This makes it particularly valuable in the synthesis of chiral drugs and other complex molecules. Its high enantioselectivity and efficiency in biocatalytic processes further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
(3R,5R)-5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
FFLAQPQLAQIDGP-HTQZYQBOSA-N |
SMILES isomérico |
CC[C@H](C[C@H](C(C)C)N)O |
SMILES canónico |
CCC(CC(C(C)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)
![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13915385.png)



![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)



![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
